(3R)-3-(3-fluorophenoxy)pyrrolidine
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Overview
Description
(3R)-3-(3-fluorophenoxy)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 3-fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(3-fluorophenoxy)pyrrolidine typically involves the reaction of a pyrrolidine derivative with a fluorophenol compound. One common method includes the use of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate as a starting material. This compound is reacted with methanesulfonyl chloride in the presence of triethylamine and dichloromethane at 0°C to form (S)-tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(3-fluorophenoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Dess-Martin periodinane in dichloromethane at 0-20°C.
Reduction: Reduction reactions can be performed using hydride reagents.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(3R)-3-(3-fluorophenoxy)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-3-(3-fluorophenoxy)pyrrolidine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes such as myeloperoxidase, which plays a role in inflammatory processes . The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-(4-fluorophenoxy)pyrrolidine: Similar structure but with the fluorophenoxy group at the 4-position.
(S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate: A precursor in the synthesis of (3R)-3-(3-fluorophenoxy)pyrrolidine.
Uniqueness
This compound is unique due to its specific chiral configuration and the position of the fluorophenoxy group, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H12FNO |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
(3R)-3-(3-fluorophenoxy)pyrrolidine |
InChI |
InChI=1S/C10H12FNO/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12H,4-5,7H2/t10-/m1/s1 |
InChI Key |
AKHGRTYTFZRUHJ-SNVBAGLBSA-N |
Isomeric SMILES |
C1CNC[C@@H]1OC2=CC(=CC=C2)F |
Canonical SMILES |
C1CNCC1OC2=CC(=CC=C2)F |
Origin of Product |
United States |
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